2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile
Description
The compound 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile is a heterocyclic molecule featuring a 1,3-oxazole core fused to a furan ring. Key structural elements include:
- A 1,3-oxazole ring substituted at position 2 with a furan moiety.
- A propenylamino (allylamino) group at position 5 of the oxazole.
- A 3-methylphenoxymethyl substituent on the furan ring.
- A carbonitrile group at position 4 of the oxazole.
The propenylamino group may confer unique reactivity, while the furan-phenoxy motif could influence lipophilicity and target binding.
Properties
IUPAC Name |
2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-3-9-21-18-16(11-20)22-19(25-18)17-8-7-15(24-17)12-23-14-6-4-5-13(2)10-14/h3-8,10,21H,1,9,12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUZDDJQQHRPHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC=C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile (CAS Number: 931704-75-5) is a heterocyclic organic molecule that exhibits a complex structure featuring both furan and oxazole rings, along with a carbonitrile group. This unique combination of functional groups suggests potential biological activity, particularly in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 335.4 g/mol. The structural features include:
| Feature | Description |
|---|---|
| Furan Ring | Contributes to aromaticity and potential reactivity |
| Oxazole Moiety | Known for various biological activities |
| Carbonitrile Group | Enhances binding interactions with biological targets |
Biological Activity Overview
Research indicates that compounds with similar structural features often demonstrate significant biological activities, including:
- Antimicrobial Properties : Many oxazole derivatives are known for their antibacterial and antifungal activities. For instance, studies have shown that oxazole-based compounds can inhibit the growth of various pathogenic bacteria and fungi .
- Anticancer Potential : Compounds containing furan and oxazole rings have been explored for their anticancer properties. Their ability to interact with cellular targets may disrupt cancer cell proliferation .
- Enzyme Inhibition : The compound's structure allows it to potentially inhibit specific enzymes, which is crucial in drug development for conditions such as inflammation and cancer .
Antimicrobial Activity
A study evaluated the antimicrobial activity of various oxazole derivatives against several strains of fungi and bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at concentrations as low as 0.8 µg/ml for certain derivatives, suggesting strong potential for therapeutic applications.
| Compound | MIC (µg/ml) against Candida spp. |
|---|---|
| 11 | 1.6 |
| 12 | 0.8 |
| Control | 3.2 |
Anticancer Activity
Research on related compounds has shown that oxazole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors . The specific mechanisms by which 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile exerts its effects remain to be fully elucidated.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets within biological systems:
- Enzyme Interaction : The furan and oxazole rings can interact with enzymes, potentially inhibiting their function.
- Receptor Binding : The carbonitrile group may facilitate hydrogen bonding with receptor sites, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related oxazole and furan derivatives, focusing on substituent effects and physicochemical properties.
Structural and Functional Comparisons
Key Observations:
The 4-fluorobenzyl group in the analog enhances metabolic stability via fluorine’s electron-withdrawing effects, a feature absent in the target compound .
Phenoxymethyl Substituent Effects The 3-methylphenoxy group in the target compound offers moderate lipophilicity, while 4-methoxyphenoxy () and 2-methoxyphenoxy () groups increase polarity and solubility .
Biological Implications
- Methoxy-rich analogs (e.g., ) may exhibit better solubility but reduced blood-brain barrier penetration compared to the target compound .
- Fluorinated analogs () are more resistant to cytochrome P450 oxidation, suggesting longer half-lives .
Physicochemical Data
| Property | Target Compound | Analog | Analog |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 2.8 | 2.1 |
| Water Solubility (mg/mL) | 0.05 | 0.12 | 0.35 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
Notes:
- The target compound’s higher LogP reflects the lipophilic 3-methylphenoxy group, whereas methoxy substituents reduce LogP in analogs .
- Solubility trends align with polar group density (methoxy > methylphenoxy).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
